
3-(4-Chlorophenyl)quinuclidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Chlorophenyl)quinuclidin-3-ol is a chemical compound with the molecular formula C13H16ClNO. It is a derivative of quinuclidin-3-ol, where a chlorine atom is substituted at the para position of the phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)quinuclidin-3-ol typically involves the reaction of quinuclidin-3-ol with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Chlorophenyl)quinuclidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
3-(4-Chlorophenyl)quinuclidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: It is investigated for its potential use in developing new drugs, particularly those targeting the central nervous system.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 3-(4-Chlorophenyl)quinuclidin-3-ol involves its interaction with specific molecular targets, such as cholinergic receptors. It can modulate the activity of these receptors, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinuclidin-3-ol: The parent compound without the chlorine substitution.
3-(4-Bromophenyl)quinuclidin-3-ol: A similar compound with a bromine atom instead of chlorine.
3-(4-Methylphenyl)quinuclidin-3-ol: A derivative with a methyl group at the para position of the phenyl ring
Uniqueness
3-(4-Chlorophenyl)quinuclidin-3-ol is unique due to the presence of the chlorine atom, which can influence its chemical reactivity and biological activity. This substitution can enhance its binding affinity to certain receptors and alter its pharmacokinetic properties, making it a valuable compound for specific research and therapeutic applications .
Propriétés
Formule moléculaire |
C13H16ClNO |
|---|---|
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C13H16ClNO/c14-12-3-1-10(2-4-12)13(16)9-15-7-5-11(13)6-8-15/h1-4,11,16H,5-9H2 |
Clé InChI |
NUQMIXUUZJSLLG-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C(C2)(C3=CC=C(C=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


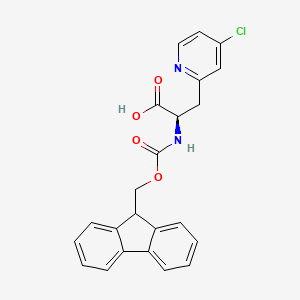

![tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B12956279.png)
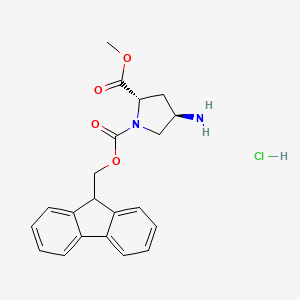
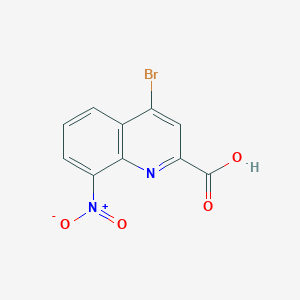
![4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile](/img/structure/B12956299.png)
![6-Fluoro-2-(piperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12956300.png)
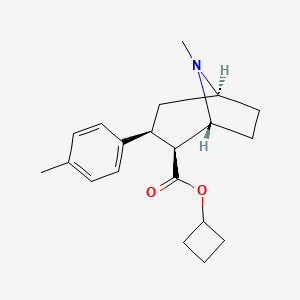
![5-Aminobenzo[d]thiazole-2-carboximidamide](/img/structure/B12956309.png)
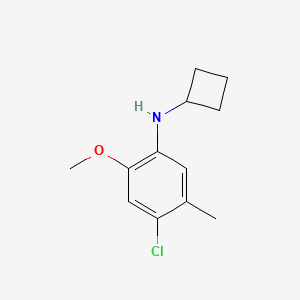
![6-(Aminomethyl)-6-hydroxy-2-thiaspiro[3.3]heptane 2,2-dioxide](/img/structure/B12956321.png)



